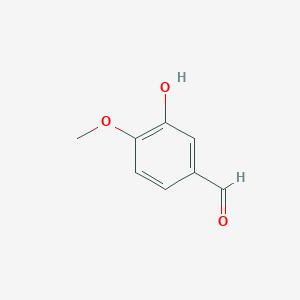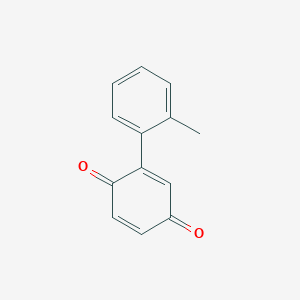
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)-
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly known as p-quinone methide and has been extensively studied due to its unique chemical properties and potential applications.
作用机制
P-quinone methide acts as an electrophile and can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and thiols. This compound can also undergo elimination reactions to form highly reactive intermediates that can participate in various organic reactions.
生化和生理效应
P-quinone methide has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
P-quinone methide has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can undergo various reactions, making it a versatile reagent. However, this compound is also highly reactive and can be difficult to handle. It requires careful handling and storage to prevent decomposition.
未来方向
There are several future directions for the study of p-quinone methide. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of the biological activity of p-quinone methide and its potential applications in medicine. Additionally, the use of p-quinone methide in catalysis and materials science is an area of growing interest.
Conclusion:
In conclusion, p-quinone methide is a highly reactive compound that has gained significant attention in the scientific research community. It has several potential applications in organic synthesis, medicine, and materials science. The study of this compound is an area of active research, and there are several future directions for its study.
合成方法
The synthesis of p-quinone methide can be achieved through various methods, including oxidation of phenols, oxidative coupling of arylamines, and elimination reactions of certain compounds. One of the most commonly used methods is the oxidation of phenols using lead tetraacetate or iodine. This method involves the use of a mild oxidizing agent and produces high yields of p-quinone methide.
科研应用
P-quinone methide has been extensively studied in the field of organic chemistry due to its unique chemical properties. It is a highly reactive compound that can undergo various reactions, including addition, elimination, and cycloaddition reactions. This compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
性质
CAS 编号 |
106593-44-6 |
|---|---|
产品名称 |
2,5-Cyclohexadiene-1,4-dione, 2-(methylphenyl)- |
分子式 |
C13H10O2 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C13H10O2/c1-9-4-2-3-5-11(9)12-8-10(14)6-7-13(12)15/h2-8H,1H3 |
InChI 键 |
AREUVOSERCPNQU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=O)C=CC2=O |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



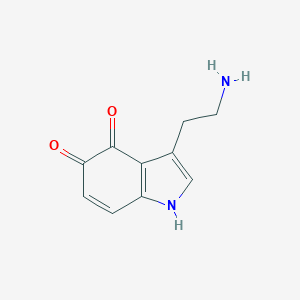
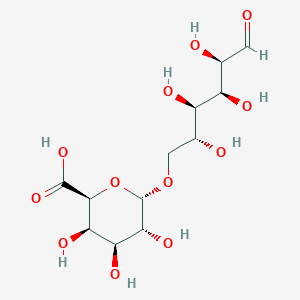
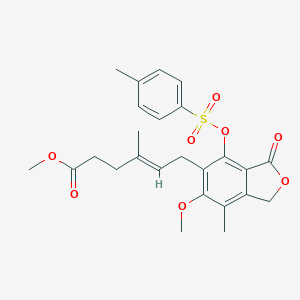
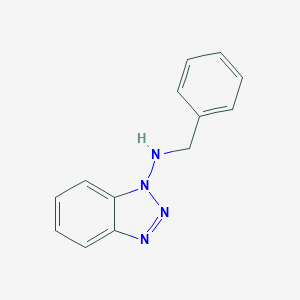
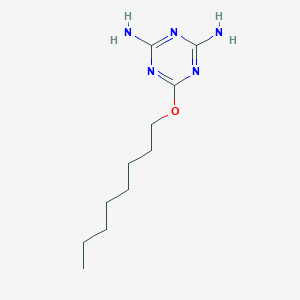
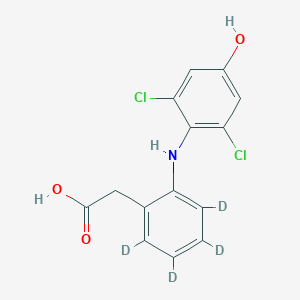
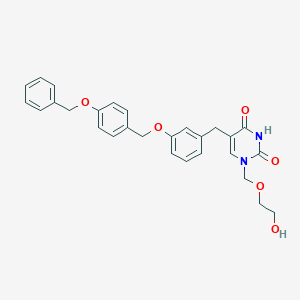
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
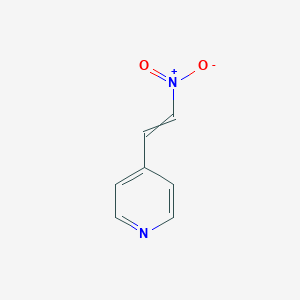

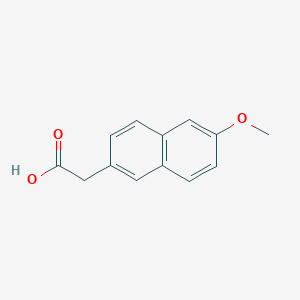
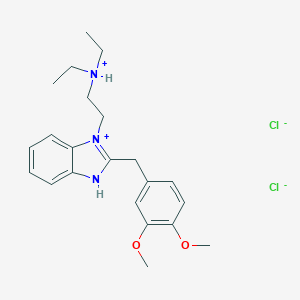
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
